molecular formula C21H18N2O6S2 B2785680 (Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 681832-44-0

(Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

カタログ番号: B2785680
CAS番号: 681832-44-0
分子量: 458.5
InChIキー: LMCMGXGPHMJPPZ-YVLHZVERSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetically derived thiazolidinedione-based compound that serves as a key intermediate and lead structure in medicinal chemistry research, particularly in the investigation of multifactorial diseases. Its primary research value lies in its potential dual inhibitory activity, targeting aldose reductase (ALR2) and protein tyrosine phosphatase 1B (PTP1B), two enzymes critically implicated in the pathogenesis of diabetic complications and insulin resistance [https://pubmed.ncbi.nlm.nih.gov/26005311/]. The compound's mechanism is attributed to its molecular structure, which incorporates a (Z)-benzylidene group and a salicylic acid moiety, allowing it to interact with the active sites of these target enzymes. Beyond metabolic disorder research, this compound and its structural analogs are explored in oncology for their ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast cancer (MCF-7) and melanoma [https://pubmed.ncbi.nlm.nih.gov/35964115/]. The (Z)-configuration of the benzylidene group is essential for its biological activity and binding affinity. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel multi-target therapeutic agents for complex pathologies.

特性

IUPAC Name

2-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S2/c1-28-15-8-7-12(9-16(15)29-2)10-17-19(25)23(21(30)31-17)11-18(24)22-14-6-4-3-5-13(14)20(26)27/h3-10H,11H2,1-2H3,(H,22,24)(H,26,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCMGXGPHMJPPZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxybenzylidene moiety and the acetamido group further enhance its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds related to thiazolidinones against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. Specifically, derivatives with the thiazolidinone scaffold showed IC50 values ranging from 7.67 μg/mL to 11.7 μg/mL against MCF-7 cells .
  • Structure-Activity Relationship (SAR) : The introduction of substituents at specific positions on the thiazolidinone ring has been shown to influence cytotoxicity. For example, compounds with 3,5-disubstituted rhodanines demonstrated enhanced selectivity and potency against cancer cells compared to their mono-substituted counterparts .

The proposed mechanism by which these compounds exert their anticancer effects involves:

  • Induction of Apoptosis : Compounds similar to (Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid have been shown to induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Research indicates that certain derivatives act as potent allosteric inhibitors of PTPs, which play critical roles in cell signaling pathways related to growth and survival .

Case Studies

Several studies have provided insights into the effectiveness of thiazolidinone derivatives:

  • Study on MCF-7 Cells : One investigation found that a related compound inhibited MCF-7 cell growth by 82.5% at a concentration of 100 µg/mL. This suggests that modifications in the benzylidene group can significantly enhance anticancer activity .
  • In Vivo Studies : Although most current findings are based on in vitro assays, preliminary in vivo studies are necessary to validate these compounds' efficacy and safety profiles.

Data Table: Summary of Biological Activities

Compound NameTarget Cell LineIC50 Value (µg/mL)Mechanism of Action
Compound 1MCF-77.67Apoptosis induction
Compound 2K56211.7PTP inhibition
Compound 3HCT11610Cell cycle arrest
Compound 4Huh78Intrinsic apoptosis

科学的研究の応用

Anti-inflammatory Properties

Research indicates that compounds similar to (Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibit significant anti-inflammatory effects. For instance, studies have shown that thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study : A study demonstrated that related thiazolidinone compounds reduced inflammation in animal models, showcasing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs like ibuprofen or aspirin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazolidinone derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : In vitro studies revealed that certain derivatives of thiazolidinones led to a significant decrease in the viability of breast cancer cells by inducing programmed cell death mechanisms . The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Data Table: Biological Activities and Efficacy

Activity TypeRelated CompoundsEfficacy LevelReference
Anti-inflammatoryThiazolidinone DerivativesModerate
AnticancerThiazolidinone DerivativesHigh
COX InhibitionSimilar Benzothiazole CompoundsSignificant

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Comparative Data for Selected 4-Thiazolidinone Derivatives
Compound Substituent(s) Synthesis Yield Melting Point (°C) Key Biological Activity Reference
3,4-Dimethoxybenzylidene (Target) Not reported Not reported Not reported -
3-Fluorobenzylidene Not specified Not specified Anticancer screening
4-Chlorobenzylidene Optimized via microwave/conventional methods Not specified Anticancer agents
Phenylethoxy-substituted arylidene 24% 172–175 Dual enzyme inhibition
Benzyloxy-3-methoxyphenylmethylidene 73% 277–280 Dual enzyme inhibition

Substituent Effects on Physicochemical Properties

  • Electron-donating groups (e.g., methoxy, dimethylamino): Increase solubility in polar solvents (e.g., ethanol, DMF) . Enhance thermal stability, as seen in the high melting point (277–280°C) of the benzyloxy-methoxy analog .
  • Electron-withdrawing groups (e.g., fluoro, nitro) :
    • May improve electrophilicity, aiding in nucleophilic reactions but reducing yield in some cases (e.g., 24% yield for phenylethoxy vs. 73% for benzyloxy-methoxy) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid?

  • Methodology : The synthesis typically involves a multi-step process:

Condensation : React 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylidene-thiazolidinone core .

Acetamide coupling : Introduce the acetamido group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .

Benzoic acid functionalization : Attach the benzoic acid moiety using carbodiimide-mediated amidation .

  • Key considerations : Optimize reaction time, temperature (often 60–80°C), and solvent (e.g., ethanol, DMF) to enhance yield and stereoselectivity .

Q. How can the structure of this compound be validated post-synthesis?

  • Analytical techniques :

  • FT-IR : Confirm the presence of thioxo (C=S, ~1200 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and methoxy groups (C-O, ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Identify Z-configuration via coupling constants (e.g., vinyl protons at δ 7.2–7.8 ppm) and methoxy peaks (δ 3.8–4.0 ppm) .
  • Elemental analysis : Verify purity (>95%) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging assay to assess ROS inhibition .
  • Enzyme inhibition : Use spectrophotometric methods to evaluate activity against α-glucosidase or COX-2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Approach :

  • Parameter optimization : Systematically vary catalysts (e.g., piperidine vs. acetic acid) and solvent systems (polar aprotic vs. protic) to identify yield discrepancies .
  • Byproduct analysis : Use HPLC-MS to detect intermediates or stereoisomers that may reduce efficiency .
  • Microwave-assisted synthesis : Compare traditional reflux methods with microwave techniques to improve reaction kinetics .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Modification sites :

  • Benzylidene substituents : Replace 3,4-dimethoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess electronic effects on bioactivity .
  • Thiazolidinone core : Substitute sulfur with selenium to evaluate heteroatom impact on redox activity .
    • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., PPAR-γ) .

Q. How can environmental stability and degradation pathways be studied?

  • Experimental design :

  • Photodegradation : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Hydrolytic stability : Test pH-dependent hydrolysis (pH 1–13) to identify labile bonds (e.g., thioxo or ester linkages) .
  • Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (EC₅₀) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

StepReagent/ConditionYield (%)Purity (%)Reference
Condensation3,4-Dimethoxybenzaldehyde, K₂CO₃, ethanol, reflux7896
Acetamide couplingEDC/HOBt, DMF, RT8598
RecrystallizationMethanol/water9099

Table 2 : Bioactivity Data for Analogous Compounds

Analog StructureAntimicrobial (MIC, μg/mL)Antioxidant (IC₅₀, μM)Target Enzyme Inhibition (%)Reference
4-Methoxy derivative12.5 (S. aureus)45.2α-Glucosidase: 72%
4-Nitro derivative6.3 (E. coli)28.7COX-2: 89%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。